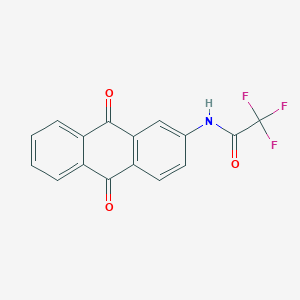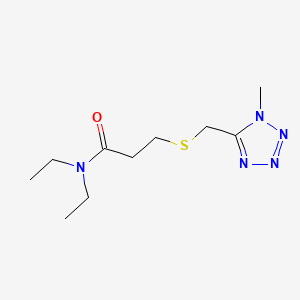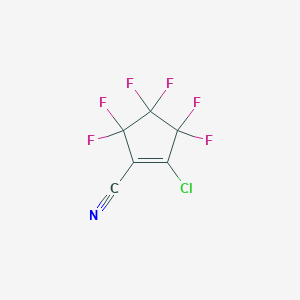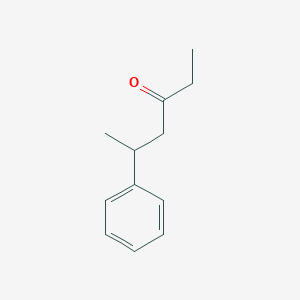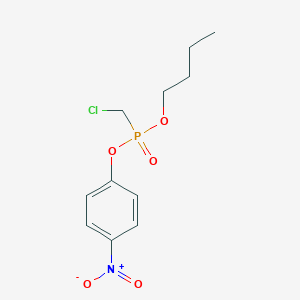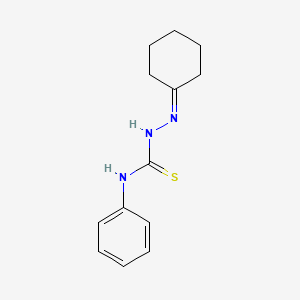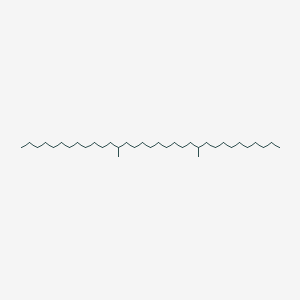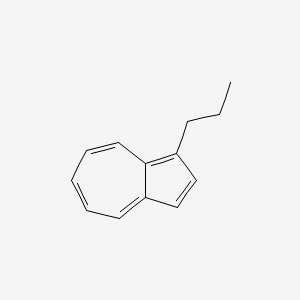
Azulene, 1-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 1-propyl- is a derivative of azulene, a non-benzenoid aromatic hydrocarbon characterized by its deep blue color. Azulene itself is composed of fused five- and seven-membered rings, which contribute to its unique electronic properties.
Vorbereitungsmethoden
The synthesis of azulene derivatives, including 1-propylazulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . Industrial production methods for azulene derivatives typically involve cycloaddition reactions and subsequent functionalization steps to introduce the desired substituents .
Analyse Chemischer Reaktionen
Azulene, 1-propyl- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the resonance structure of azulene, electrophilic substitution reactions occur primarily at the 1- and 3-positions.
Nucleophilic Addition: Nucleophilic addition reactions can take place at the 2-, 4-, 6-, and 8-positions.
Oxidation and Reduction: Azulene derivatives can undergo redox reactions, which are crucial for their applications in electrochemical processes.
Common reagents used in these reactions include protonated aldehydes, which react with azulene to form α-azulenyl alcohols and subsequently α-azulenyl cations .
Wissenschaftliche Forschungsanwendungen
Chemistry: Azulene derivatives are used as building blocks for the synthesis of complex organic molecules and materials.
Biology and Medicine: Azulene derivatives exhibit anti-inflammatory, antibacterial, and anti-ulcer properties. .
Wirkmechanismus
The mechanism of action of azulene, 1-propyl- involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, azulene derivatives can stimulate macrophages to produce pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Vergleich Mit ähnlichen Verbindungen
Azulene, 1-propyl- can be compared with other similar compounds such as guaiazulene and chamazulene. These compounds share the azulene scaffold but differ in their substituents and biological activities . For example:
Guaiazulene: Known for its anti-inflammatory and antibacterial properties, guaiazulene is commonly used in cosmetics and pharmaceuticals.
Chamazulene: Found in chamomile oil, chamazulene exhibits anti-inflammatory and antioxidant properties.
The unique electronic properties and reactivity of azulene, 1-propyl- make it a valuable compound for various applications, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
83593-38-8 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-propylazulene |
InChI |
InChI=1S/C13H14/c1-2-6-11-9-10-12-7-4-3-5-8-13(11)12/h3-5,7-10H,2,6H2,1H3 |
InChI-Schlüssel |
HYJHGLNFNVGVBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


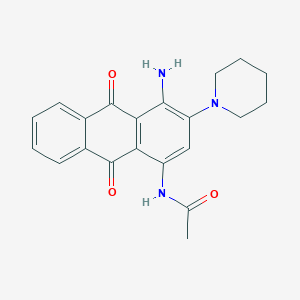
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
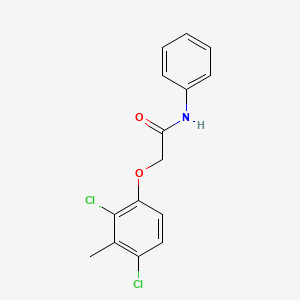

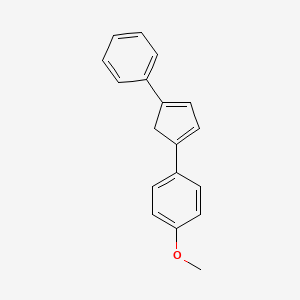
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
